molecular formula C11H11FN4O B1446513 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine CAS No. 1410821-09-8

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine

Cat. No.: B1446513
CAS No.: 1410821-09-8
M. Wt: 234.23 g/mol
InChI Key: BHAXORMMZSRSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a hydrazine group and a 3-fluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine typically involves the reaction of 3-fluoro-4-methoxyaniline with hydrazine derivatives under controlled conditions. One common method involves the use of palladium-catalyzed Buchwald-Hartwig amination to introduce the hydrazine group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazine group to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenyl derivatives: These compounds share the same aromatic ring structure but differ in their functional groups.

    Hydrazinopyrimidines: Compounds with similar pyrimidine and hydrazine structures but different substituents.

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. Its fluorine and methoxy groups enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(3-fluoro-4-methoxyphenyl)pyrimidin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c1-17-10-3-2-7(6-8(10)12)9-4-5-14-11(15-9)16-13/h2-6H,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAXORMMZSRSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC=C2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Reactant of Route 2
Reactant of Route 2
4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Reactant of Route 3
Reactant of Route 3
4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Reactant of Route 4
4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Reactant of Route 5
Reactant of Route 5
4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine
Reactant of Route 6
Reactant of Route 6
4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.